molecular formula C25H50ClNO4 B1415862 (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride

(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride

Cat. No.: B1415862
M. Wt: 467.1 g/mol
InChI Key: YSVYWVPJJXVIFM-UORIVOMASA-N
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Description

This compound is a quaternary ammonium salt characterized by:

  • Chiral (R)-configuration at the stereogenic carbon.
  • Stearoyloxy group (C17H35COO–), imparting high lipophilicity.
  • Deuterated methyl group (N-(methyl-d3)), likely used for isotopic labeling in metabolic or pharmacokinetic studies.
  • Carboxylic acid moiety (–COOH) and monochloride counterion, enhancing solubility in polar solvents.

Its structural complexity suggests applications in drug delivery (e.g., as a surfactant or prodrug) or as a biochemical tracer due to the deuterium label.

Properties

IUPAC Name

[(2R)-3-carboxy-2-octadecanoyloxypropyl]-dimethyl-(trideuteriomethyl)azanium;chloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H49NO4.ClH/c1-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-25(29)30-23(21-24(27)28)22-26(2,3)4;/h23H,5-22H2,1-4H3;1H/t23-;/m1./s1/i2D3;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSVYWVPJJXVIFM-UORIVOMASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCCCCCC(=O)OC(CC(=O)O)C[N+](C)(C)C.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])[N+](C)(C)C[C@@H](CC(=O)O)OC(=O)CCCCCCCCCCCCCCCCC.[Cl-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H50ClNO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

467.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of stearoyl-L-carnitine-d3 (chloride) involves the incorporation of deuterium into the stearoyl-L-carnitine molecule. This is typically achieved through the use of deuterated reagents in the esterification process. The reaction conditions often include the use of solvents such as dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or ethanol, with the reaction being carried out at controlled temperatures to ensure the stability of the deuterium label .

Industrial Production Methods

Industrial production of stearoyl-L-carnitine-d3 (chloride) follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and solvents, with stringent quality control measures to ensure the consistency and purity of the final product. The compound is typically stored at low temperatures (-20°C) to maintain its stability over extended periods .

Chemical Reactions Analysis

Types of Reactions

Stearoyl-L-carnitine-d3 (chloride) can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized acylcarnitine derivatives, while reduction can produce reduced forms of the compound. Substitution reactions can result in the formation of various substituted acylcarnitine derivatives .

Mechanism of Action

Comparison with Similar Compounds

Structural Analogs and Key Variations

The compound belongs to a class of quaternary ammonium salts with variable acyloxy chains and functional groups. Below is a comparative analysis:

Compound Name Key Structural Features Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride Stearoyloxy (C18), deuterated methyl, dimethyl ammonium C25H48D3ClNO4 ~490 (estimated) High lipophilicity; potential use in lipid-based formulations or metabolic tracing .
(R)-3-Carboxy-N,N,N-trimethyl-2-(octanoyloxy)propan-1-aminium chloride [CAS 54377-02-5] Octanoyloxy (C8), trimethyl ammonium C15H30ClNO4 323.86 Moderate lipophilicity; storage at -20°C to prevent degradation .
(R)-3-Carboxy-2-hydroxy-N,N,N-trimethylpropan-1-aminium Chloride [CAS TRC-C176385] Hydroxyl (–OH) replaces acyloxy; trimethyl ammonium C7H16ClNO3 197.66 High hydrophilicity; >95% purity (HPLC); used in biochemical assays .
(2R)-3-Carboxy-N,N,N-trimethyl-2-(propanoyloxy)propan-1-aminium chloride [CAS 119793-66-7] Propionyloxy (C3), trimethyl ammonium C10H20ClNO4 253.72 Short-chain ester; used in metabolic therapies (e.g., Propionyl-L-Carnitine HCl) .

Functional Group Impact on Properties

  • Acyloxy Chain Length: Stearoyloxy (C18) in the target compound increases membrane permeability compared to octanoyloxy (C8) or propionyloxy (C3) derivatives. However, longer chains reduce aqueous solubility . Hydroxyl substitution (as in TRC-C176385) enhances water solubility but limits lipid bilayer penetration .
  • Deuterium Labeling: The N-(methyl-d3) group may slow metabolic degradation via the kinetic isotope effect, extending half-life in vivo compared to non-deuterated analogs .
  • Quaternary Ammonium Group :

    • All compounds exhibit cationic surfactant properties, facilitating interactions with biological membranes or anionic macromolecules .

Biological Activity

(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium, monochloride is a quaternary ammonium compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and biochemistry. This compound is related to carnitine derivatives and has implications in lipid metabolism and cellular transport mechanisms.

The molecular formula of this compound is C₁₁H₂₁ClN₂O₄, with a molecular weight of approximately 292.75 g/mol. It features a stearoyloxy group that enhances its lipophilicity, which is crucial for its biological activity.

PropertyValue
Molecular FormulaC₁₁H₂₁ClN₂O₄
Molecular Weight292.75 g/mol
SolubilitySoluble in water and organic solvents
Melting PointNot specified

(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium acts primarily as a modulator of lipid metabolism. It influences mitochondrial function by facilitating the transport of fatty acids into mitochondria, thereby enhancing fatty acid oxidation. This mechanism is particularly relevant in metabolic disorders such as obesity and type 2 diabetes.

Pharmacological Effects

  • Fatty Acid Transport : The compound enhances the transport of long-chain fatty acids across mitochondrial membranes.
  • Energy Metabolism : By promoting fatty acid oxidation, it contributes to increased ATP production, which is vital for cellular energy homeostasis.
  • Potential Therapeutic Uses : Research indicates potential applications in treating metabolic syndromes and improving exercise performance by enhancing lipid utilization.

Study 1: Effects on Lipid Metabolism

A study conducted on murine models indicated that administration of (R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium resulted in a significant reduction in body fat percentage and improved insulin sensitivity. The study highlighted the compound's role in enhancing mitochondrial biogenesis and oxidative capacity in skeletal muscle tissue.

Study 2: Cardiovascular Health

In another study focusing on cardiovascular health, this compound was shown to reduce triglyceride levels in hyperlipidemic rats. The mechanism was attributed to its ability to enhance the uptake and oxidation of fatty acids, thereby reducing lipid accumulation in the liver.

Table 2: Summary of Case Studies

StudyModelKey Findings
Study 1MurineReduced body fat; improved insulin sensitivity
Study 2Hyperlipidemic ratsLowered triglycerides; enhanced fatty acid oxidation

Safety and Toxicology

While the compound shows promising biological activity, safety assessments are crucial. Preliminary studies suggest that at therapeutic doses, it exhibits low toxicity; however, further investigations are necessary to establish comprehensive safety profiles.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride
Reactant of Route 2
Reactant of Route 2
(R)-3-carboxy-N,N-dimethyl-N-(methyl-d3)-2-(stearoyloxy)propan-1-aminium,monochloride

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